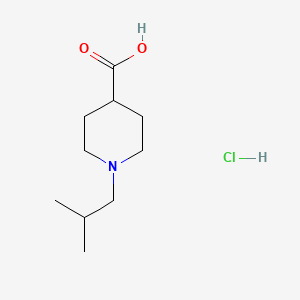

1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride

描述

Historical Development of Piperidine-4-carboxylic Acid Derivatives

The synthesis of piperidine-4-carboxylic acid derivatives has evolved significantly since the late 19th century. Early work by Guareschi in 1897 demonstrated the feasibility of multicomponent reactions (MCRs) involving ketones, cyanoacetate, and ammonia to form cyclic imides, laying the groundwork for piperidine scaffold synthesis. Mid-20th-century advances introduced catalytic hydrogenation methods, such as palladium- and rhodium-mediated reductions, which enabled selective access to stereochemically complex piperidines. For example, Grygorenko et al. achieved stereoselective synthesis of (cyclo)alkylpiperidines via tandem dehydroxylation and pyridine reduction, though substrate limitations persisted under acidic conditions.

Recent innovations include photochemical cycloadditions and radical-mediated cascades. Mykhailiuk et al. developed a photochemical [2 + 2] cycloaddition route to bicyclic piperidinones, which are reducible to piperidines, showcasing scalability for industrial applications. Similarly, Kamimura et al. leveraged triethylborane-initiated radical cyclizations to synthesize alkylidene piperidines, albeit with racemic outcomes. These methods highlight a shift toward atom-economical and stereocontrolled strategies, addressing historical challenges in regioselectivity and functional group tolerance.

Table 1: Key Milestones in Piperidine-4-carboxylic Acid Derivative Synthesis

Significance in Pharmaceutical Research

Piperidine-4-carboxylic acid derivatives are pivotal in drug discovery due to their conformational rigidity and bioisosteric compatibility with peptide backbones. The N-BOC-protected variant, for instance, serves as an intermediate in triazine dendrimer synthesis for targeted drug delivery systems, as seen in camptothecin ester conjugates. The 2-methylpropyl substituent in 1-(2-methylpropyl)piperidine-4-carboxylic acid hydrochloride enhances lipophilicity, potentially improving blood-brain barrier permeability for central nervous system (CNS) therapeutics.

Structurally, the piperidine ring’s chair conformation allows for axial or equatorial positioning of substituents, modulating receptor binding affinity. For example, spiropiperidines synthesized via [5 + 1] aza-Sakurai cyclization exhibit three-dimensional complexity, making them valuable in kinase inhibitor design. Furthermore, the hydrochloride salt form improves aqueous solubility, facilitating formulation of orally bioavailable drugs.

Structural Relationship with Similar Piperidine Compounds

The target compound shares a core piperidine-4-carboxylic acid framework with derivatives like isonipecotic acid (piperidine-4-carboxylic acid) and N-BOC-piperidine-4-carboxylic acid. Key structural distinctions include:

- Substituent Effects : The 1-(2-methylpropyl) group introduces steric bulk compared to the N-BOC group, altering steric and electronic profiles. This impacts synthetic accessibility; for instance, BOC protection requires Di-tert-butyl dicarbonate, whereas alkylation demands alkyl halides.

- Conformational Dynamics : Electron-withdrawing groups (e.g., carboxylic acid) stabilize chair conformations, while bulky substituents like 2-methylpropyl may enforce axial orientation, affecting intermolecular interactions.

Table 2: Comparative Analysis of Piperidine-4-carboxylic Acid Derivatives

Current Research Landscape and Knowledge Gaps

Despite advances, challenges persist in enantioselective synthesis and functionalization. For instance, Wang et al.’s radical cyclization yields racemic mixtures, limiting utility in chiral drug production. Similarly, Gharpure et al.’s hydroamination/cyclization cascade fails with electron-rich aryl groups, restricting substrate scope.

Emerging areas include:

- Enantioselective Catalysis : Nickel- and copper-catalyzed Alder-ene reactions show promise for diastereoselective piperidine formation but require optimization for broader applicability.

- Multicomponent Reactions (MCRs) : While MCRs like the Ugi reaction are well-established, their use for 1-(2-methylpropyl)piperidine-4-carboxylic acid derivatives remains underexplored. Islam et al.’s polystyrene ferric catalyst for spiropiperidines exemplifies the potential for greener, one-pot syntheses.

Critical knowledge gaps include:

- Substituent-activity Relationships : Systematic studies correlating 2-methylpropyl orientation with pharmacological activity are lacking.

- Scalability of Photochemical Methods : Mykhailiuk’s [2 + 2] cycloaddition, though scalable, has not been applied to the target compound’s synthesis.

属性

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)7-11-5-3-9(4-6-11)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUYFNJRGHQCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

-

Synthetic Routes and Reaction Conditions

- The synthesis begins with the preparation of piperidine-4-carboxylic acid, which can be achieved through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

- The next step involves the alkylation of piperidine-4-carboxylic acid with 2-methylpropyl halides under basic conditions to introduce the 2-methylpropyl group .

- Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .

-

Industrial Production Methods

化学反应分析

1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

-

Types of Reactions

-

Common Reagents and Conditions

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride.

- Substitution reagents: Thionyl chloride .

-

Major Products Formed

- Oxidation products: Ketones, carboxylic acids.

- Reduction products: Alcohols.

- Substitution products: Various substituted piperidine derivatives .

科学研究应用

1.1. Neuropharmacology

Research indicates that derivatives of piperidine compounds, including 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride, exhibit significant neuropharmacological activity. These compounds can interact with neurotransmitter systems and have been investigated for their potential in treating conditions such as anxiety and depression. For instance, studies have shown that modifications to the piperidine structure can enhance affinity for serotonin receptors, potentially leading to new antidepressant therapies .

1.2. Inhibitors of Protein Kinases

The compound has been explored for its role as an inhibitor of specific protein kinases, particularly in cancer research. Inhibitors targeting the ERK5 pathway have shown promise in preclinical studies for their ability to impede tumor growth and proliferation. The structural similarity of this compound to other known kinase inhibitors suggests it may also possess similar properties .

2.1. Synthesis of Bioactive Compounds

As a versatile building block, this compound is utilized in the synthesis of various bioactive molecules. Its carboxylic acid functional group allows for further derivatization, enabling the creation of compounds with enhanced biological activity or selectivity. This aspect is particularly valuable in the development of new pharmaceuticals targeting specific diseases .

2.2. Development of Antimicrobial Agents

Recent studies have highlighted the potential of piperidine derivatives as antimicrobial agents. The incorporation of this compound into larger molecular frameworks has been shown to yield compounds with significant antibacterial and antifungal activity, which could be beneficial in addressing antibiotic resistance .

3.1. Intermediate in Chemical Reactions

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules through various chemical reactions such as coupling reactions and cyclizations. Its stability and reactivity make it a preferred choice among chemists looking to streamline synthetic pathways .

Case Studies

作用机制

The mechanism of action of 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural and Molecular Properties

The table below compares molecular features of 1-(2-methylpropyl)piperidine-4-carboxylic acid hydrochloride with similar compounds:

*Note: The molecular formula for this compound is inferred from structural analogs due to conflicting data in (misreported as C₁₁H₁₅F₃O₃).

Pharmacological and Industrial Relevance

- 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate demonstrates applications in material science due to its sulfur-containing heterocycle .

- This compound is primarily an intermediate in thrombin/cholinesterase inhibitor synthesis, lacking direct therapeutic use .

Key Research Findings

- Solubility and Stability : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is stable at room temperature , whereas the thienylmethyl derivative is supplied as a hydrate to enhance stability .

- Bioactivity : Pyrazole-substituted derivatives (e.g., 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride) show promise in targeting enzyme pathways due to their heterocyclic moieties .

- Regulatory Status : Meperidine’s Schedule II classification underscores the regulatory challenges associated with piperidine-based opioids .

生物活性

1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other piperidine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. The piperidine moiety allows for hydrogen bonding and hydrophobic interactions, facilitating binding to biological targets.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Case Studies

- Toxicity Assessment : A study assessed the acute toxicity of related piperidine compounds using LD50 values. The findings indicated that certain derivatives had lower toxicity compared to established antibiotics like ciprofloxacin (LD50 for mice: 225.3 mg/kg vs. ciprofloxacin: 176.2 mg/kg) . This suggests that this compound may also have a favorable safety profile.

- Antifungal Activity : In comparative studies, several piperidine derivatives were tested for antifungal activity against common pathogens, showing promising results with minimum inhibitory concentrations (MIC) in the range of 12.5 µg/mL to 50 µg/mL . This highlights the potential of this compound in treating fungal infections.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。